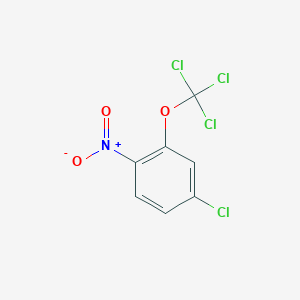

4-Chloro-1-nitro-2-(trichloromethoxy)benzene

CAS No.: 1417568-71-8

Cat. No.: VC2713051

Molecular Formula: C7H3Cl4NO3

Molecular Weight: 290.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417568-71-8 |

|---|---|

| Molecular Formula | C7H3Cl4NO3 |

| Molecular Weight | 290.9 g/mol |

| IUPAC Name | 4-chloro-1-nitro-2-(trichloromethoxy)benzene |

| Standard InChI | InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |

| Standard InChI Key | UUPYXJZJPPVYNI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

4-Chloro-1-nitro-2-(trichloromethoxy)benzene (CAS Number: 1417567-12-4) is a substituted benzene derivative characterized by three key functional groups strategically positioned on the aromatic ring. The compound features a chloro substituent at position 4, a nitro group at position 1, and a trichloromethoxy group at position 2 . Its molecular formula is C7H3Cl4NO3, corresponding to a molecular weight of 290.9 g/mol .

The structural representation of this compound reveals an interesting arrangement of electron-withdrawing groups that influence its chemical behavior:

| Structural Characteristic | Description |

|---|---|

| Core Structure | Benzene ring |

| Position 1 Substituent | Nitro group (-NO2) |

| Position 2 Substituent | Trichloromethoxy group (-OCCl3) |

| Position 4 Substituent | Chloro group (-Cl) |

| IUPAC Name | 4-chloro-1-nitro-2-(trichloromethoxy)benzene |

| Alternative Identifier | AKOS016016304 |

The compound's InChI key is UUPYXJZJPPVYNI-UHFFFAOYSA-N, which serves as its unique chemical identifier in various databases .

Physicochemical Properties

Physical Properties

4-Chloro-1-nitro-2-(trichloromethoxy)benzene possesses several notable physical properties that influence its behavior in chemical reactions and potential applications:

The XLogP3 value of 4.4 indicates significant lipophilicity, suggesting this compound would demonstrate poor water solubility but good solubility in non-polar organic solvents . The topological polar surface area of 55.1 Ų provides insight into the compound's potential membrane permeability and bioavailability if considered in pharmaceutical contexts.

Chemical Properties

The chemical behavior of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene is largely influenced by its three functional groups, each contributing distinct reactivity patterns:

-

The nitro group (-NO2) functions as a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it.

-

The trichloromethoxy group (-OCCl3) introduces significant steric bulk and electron-withdrawing character, potentially serving as a leaving group in certain reactions.

-

The chloro substituent (-Cl) can participate in various transition-metal-catalyzed coupling reactions, similar to those observed with related halogenated aromatics in the search results .

The compound's complexity score of 239 (as calculated by PubChem) reflects its relatively complex structure with multiple substituents .

Comparative Analysis with Related Compounds

To better understand 4-Chloro-1-nitro-2-(trichloromethoxy)benzene, it is valuable to compare it with structurally related compounds:

The structural variations among these compounds illustrate how subtle modifications in halogen content and positioning can significantly influence physical properties. For instance, the replacement of the trichloromethoxy group with a trichloromethyl group results in compounds with different reactivity profiles and physical characteristics .

Reactivity Profile and Chemical Transformations

Based on its structural features, 4-Chloro-1-nitro-2-(trichloromethoxy)benzene is expected to exhibit specific reactivity patterns:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume